molecular formula C12H16N2O4 B588379 N,N'-1,4-Phenylenebis-glycine Dimethyl Ester CAS No. 109025-99-2

N,N'-1,4-Phenylenebis-glycine Dimethyl Ester

Cat. No.: B588379
CAS No.: 109025-99-2
M. Wt: 252.27
InChI Key: RJHLVDGCAHCXSD-UHFFFAOYSA-N
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Description

N,N’-1,4-Phenylenebis-glycine Dimethyl Ester is a chemical compound with the molecular formula C12H16N2O4 and a molecular weight of 252.27 g/mol . It is commonly used in organic synthesis and proteomics research . The compound is characterized by its structure, which includes a phenylenebis backbone with glycine dimethyl ester groups attached to the nitrogen atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester typically involves the reaction of p-phenylenediamine with glycine dimethyl ester under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product . The reaction conditions, such as temperature and pH, are optimized to achieve high yield and purity.

Industrial Production Methods

In industrial settings, the production of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

N,N’-1,4-Phenylenebis-glycine Dimethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized esters, while reduction can produce alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds .

Scientific Research Applications

N,N’-1,4-Phenylenebis-glycine Dimethyl Ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-1,4-Phenylenebis-glycine Dimethyl Ester involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release glycine, which can then participate in various biochemical pathways. The phenylenebis backbone provides structural stability and facilitates interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-1,4-Phenylenebis-glycine Dimethyl Ester is unique due to its specific ester functional groups and the phenylenebis backbone. This combination allows for versatile chemical reactions and applications in various fields. The compound’s stability and reactivity make it a valuable tool in research and industrial applications .

Properties

IUPAC Name

methyl 2-[4-[(2-methoxy-2-oxoethyl)amino]anilino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4/c1-17-11(15)7-13-9-3-5-10(6-4-9)14-8-12(16)18-2/h3-6,13-14H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJHLVDGCAHCXSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CNC1=CC=C(C=C1)NCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50858295
Record name Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109025-99-2
Record name Dimethyl 2,2'-(1,4-phenylenediazanediyl)diacetate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50858295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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